2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride is a derivative of glycine, an amino acid. This compound is known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group and a methoxyphenyl group attached to the acetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of substituted aryl trichloromethyl ketones with CBS-catecholborane reagent . This method allows for the asymmetric synthesis of the compound, ensuring high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an ergogenic supplement.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride involves its interaction with various molecular targets and pathways. As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . The exact molecular targets and pathways are still under investigation, but its effects on cellular metabolism and signaling pathways are of particular interest.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: A related compound with similar structural features but lacking the amino group.
2-Aminoacetophenone: Another related compound with an amino group attached to an acetophenone backbone.
Uniqueness
2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride is unique due to its combination of an amino group and a methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
2-amino-2-(2-methoxyphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZFMACMXQMMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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